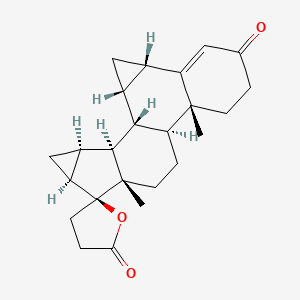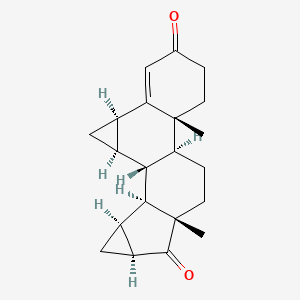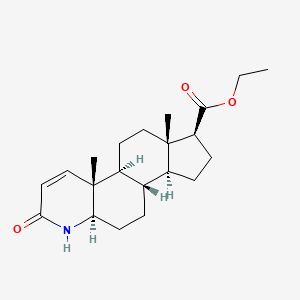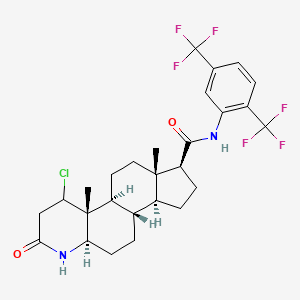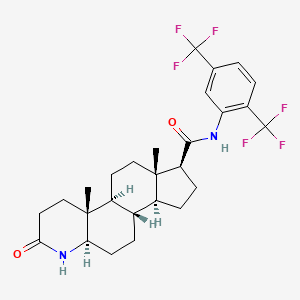
Imazethapyr Impurity 10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imazethapyr Impurity 10 is a byproduct or degradation product associated with the herbicide Imazethapyr. Imazethapyr is a selective systemic herbicide belonging to the imidazolinone group, widely used in agriculture for controlling a broad spectrum of weeds in crops like soybean and other legumes . The impurity is often studied to understand its environmental impact, toxicity, and behavior in various conditions.
Méthodes De Préparation
The preparation of Imazethapyr Impurity 10 involves several synthetic routes and reaction conditions. One common method includes the synthesis of Imazethapyr itself, where the impurity is formed as a byproduct. The synthetic route typically involves the reaction of 5-ethyl-2,3-dinicotinic acid anhydride with 2-amino-2,3-dimethyl nitrile, followed by hydrolysis and cyclization under specific conditions . Industrial production methods may involve the use of specific catalysts and controlled environments to minimize the formation of impurities.
Analyse Des Réactions Chimiques
Imazethapyr Impurity 10 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of different oxides, while reduction may yield amines or other reduced forms .
Applications De Recherche Scientifique
Imazethapyr Impurity 10 has several scientific research applications. In chemistry, it is studied to understand the degradation pathways and environmental impact of herbicides. In biology, its effects on non-target organisms, such as microalgae and soil microorganisms, are investigated . In medicine, research may focus on its potential toxicity and health effects. Industrial applications include its role in the formulation and stability of herbicide products .
Mécanisme D'action
The mechanism of action of Imazethapyr Impurity 10 involves its interaction with specific molecular targets and pathways. Like Imazethapyr, it may inhibit the enzyme acetohydroxyacid synthase, which is crucial for the biosynthesis of branched-chain amino acids in plants . This inhibition disrupts protein biosynthesis, leading to the death of susceptible organisms. The impurity may also affect other metabolic pathways, contributing to its overall toxicity .
Comparaison Avec Des Composés Similaires
Imazethapyr Impurity 10 can be compared with other similar compounds, such as other imidazolinone herbicides and their impurities. Similar compounds include Imazapyr, Imazamox, and Imazapic. These compounds share similar mechanisms of action but may differ in their environmental persistence, toxicity, and effectiveness . This compound is unique in its specific degradation pathways and the particular effects it has on non-target organisms .
Propriétés
Numéro CAS |
102268-21-3 |
|---|---|
Formule moléculaire |
C15H19N3O3 |
Poids moléculaire |
289.34 |
Apparence |
Solid |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
3-Ethyl-5,7-dihydro-α-methyl-α-(1-methylethyl)-5,7-dioxo-6H-pyrrolo[3,4-b]pyridine-6-acetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


